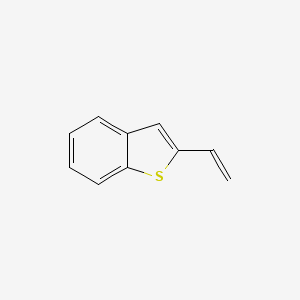

2-ethenyl-1-benzothiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S/c1-2-9-7-8-5-3-4-6-10(8)11-9/h2-7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPFNQXGOLWTAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78646-50-1 | |

| Record name | 2-ethenyl-1-benzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 Ethenyl 1 Benzothiophene

Precursor Synthesis and Starting Material Design

The successful synthesis of 2-ethenyl-1-benzothiophene is contingent on the efficient preparation of key precursors, namely 2-substituted benzothiophenes and the corresponding ethenylating reagents. The design of these starting materials is crucial for ensuring high yields and selectivity in the subsequent cross-coupling steps.

Preparation of 2-Substituted Benzothiophenes

The primary precursors for the synthesis of this compound are 2-halobenzothiophenes, such as 2-bromo-1-benzothiophene and 2-iodo-1-benzothiophene. These compounds serve as electrophilic partners in cross-coupling reactions.

One common approach to synthesizing 2-substituted benzothiophenes involves the cyclization of 2-alkynyl thioanisoles. nih.gov For instance, the reaction of a terminal alkyne with 2-iodothioanisole (B1305124) via a Sonogashira coupling, followed by an electrophilic cyclization, can yield a variety of 2,3-disubstituted benzothiophenes. nih.gov A more direct method for preparing 2-halobenzothiophenes can be achieved through the direct halogenation of benzothiophene (B83047), although this can sometimes lead to mixtures of products. A more controlled synthesis of 4-bromobenzo[b]thiophene, for example, has been developed starting from 2-bromo-6-fluorobenzaldehyde, which undergoes an etherification followed by a Wittig reaction to form the benzothiophene ring. google.com

Another route to 2-substituted benzothiophenes is through the reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide (B99878), catalyzed by copper(I) iodide. organic-chemistry.org Additionally, α-C-H functionalization of 2-iodochalcones using a copper acetate (B1210297) catalyst and a xanthate as the sulfur source provides an efficient pathway to 2-acylbenzo[b]thiophenes, which can be further modified. organic-chemistry.org

| Precursor | Synthetic Method | Key Reagents | Reference |

| 2-Bromobenzothiophene | Bromination of benzothiophene | Bromine | chemicalbook.com |

| 2-Iodobenzothiophene | Commercially available | - | sigmaaldrich.com |

| 2-Substituted benzothiophenes | Thiolation annulation of 2-bromo alkynylbenzenes | Sodium sulfide, CuI, TMEDA | organic-chemistry.org |

| 2-Acylbenzothiophenes | α-C-H functionalization of 2-iodochalcones | Cu(OAc)2, Xanthate | organic-chemistry.org |

| 4-Bromobenzo[b]thiophene | Etherification and Wittig reaction | 2-bromo-6-fluorobenzaldehyde, chloromethylmercaptan | google.com |

Preparation of Ethenylating Reagents

The introduction of the vinyl group requires a suitable ethenylating reagent. For Suzuki-Miyaura coupling, potassium vinyltrifluoroborate is a commonly used reagent due to its stability and ease of handling. It can be prepared in good yields on a large scale by treating vinylmagnesium bromide with trimethyl borate, followed by reaction with potassium hydrogen fluoride (B91410) (KHF₂). nih.gov

For Stille coupling, an alternative though less common approach due to the toxicity of organotin compounds, tributyl(vinyl)tin (B143874) is the reagent of choice. This and other organotin reagents are commercially available.

Cross-Coupling Reactions for Ethenyl Group Introduction

The installation of the ethenyl group at the 2-position of the benzothiophene ring is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the synthesis of this compound, this reaction involves the coupling of a 2-halobenzothiophene with an ethenylating reagent such as potassium vinyltrifluoroborate.

The reaction is typically catalyzed by a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate, in the presence of a phosphine (B1218219) ligand like triphenylphosphine (B44618). nih.govnih.gov A base, most commonly cesium carbonate or potassium carbonate, is required to facilitate the transmetalation step. nih.govnih.gov The reaction is often carried out in a mixture of an organic solvent, such as tetrahydrofuran (B95107) (THF), and water. nih.govnih.gov These conditions have been shown to be effective for the vinylation of a wide range of aryl and heteroaryl halides, providing the desired styrene (B11656) derivatives in moderate to good yields. nih.govnih.gov While direct examples for this compound are not extensively detailed, the general applicability of this method to heteroaryl bromides suggests its utility in this specific synthesis. researchgate.netorganic-chemistry.orgorganic-chemistry.org

| Catalyst System | Base | Solvent | Typical Yield | Reference |

| PdCl₂ / PPh₃ | Cs₂CO₃ | THF / H₂O | Moderate to Good | nih.gov |

| Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | THF / H₂O | Good | nih.gov |

| PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH / H₂O | Moderate to Excellent | organic-chemistry.org |

Heck Reaction and Variants

The Heck reaction provides a powerful tool for the vinylation of aryl halides. This reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base. For the synthesis of this compound, this would entail the reaction of a 2-halobenzothiophene with ethylene (B1197577) gas or a suitable vinyl equivalent.

The reaction is often catalyzed by palladium(II) acetate in the presence of a phosphine ligand. The choice of ligand can influence the reaction's efficiency and selectivity. While high pressures of ethylene can be a drawback, alternative vinylating agents can be employed. The reaction of 2-bromothiophene (B119243) with pent-4-en-2-ol, which serves as a vinyl alcohol equivalent, has been reported to yield the corresponding ketone after double bond migration, demonstrating the feasibility of coupling at the 2-position of a thiophene (B33073) ring.

Stille Coupling Approaches

The Stille coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it represents a viable strategy for the synthesis of this compound. rsc.orgmdpi.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of an organostannane (organotin) compound with an organic halide or pseudohalide. rsc.orgmdpi.com In the context of synthesizing this compound, this would involve the coupling of a 2-halobenzothiophene with a vinylstannane reagent, such as vinyltributylstannane.

The general catalytic cycle of the Stille reaction begins with the oxidative addition of the organic halide to a palladium(0) complex. This is followed by a transmetalation step where the vinyl group from the organostannane is transferred to the palladium center, displacing the halide. The final step is a reductive elimination, which forms the desired this compound product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

A key advantage of the Stille coupling is its tolerance to a wide variety of functional groups on both coupling partners. However, a significant drawback is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures. rsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Features |

| 2-Halobenzothiophene (e.g., 2-bromobenzothiophene) | Vinyltributylstannane | Palladium(0) complex (e.g., Pd(PPh₃)₄) | This compound | Good functional group tolerance; toxic tin byproducts. |

| 2-Iodothioanisole | Terminal Alkyne | Palladium catalyst | 2-Alkynylthioanisole | Precursor for cyclization to form substituted benzothiophenes. nih.gov |

Direct Functionalization and Olefination Methods

Direct functionalization and olefination reactions provide alternative pathways to this compound, often starting from more readily available benzothiophene derivatives.

Wittig Reaction and Horner-Wadsworth-Emmons Olefination

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for the synthesis of alkenes from carbonyl compounds. Both reactions can be effectively utilized to introduce the ethenyl group at the 2-position of the benzothiophene core, starting from benzo[b]thiophene-2-carbaldehyde. mdpi.comresearchgate.net

The Wittig reaction employs a phosphorus ylide, typically generated by treating a phosphonium (B103445) salt (e.g., methyl-triphenylphosphonium bromide) with a strong base. This ylide then reacts with the aldehyde to form a betaine (B1666868) intermediate, which subsequently collapses to form the alkene and triphenylphosphine oxide.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.org This reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The phosphonate carbanion is generated by treating a dialkyl phosphonate (e.g., diethyl methylphosphonate) with a base. The resulting water-soluble phosphate (B84403) byproducts are also more easily removed during workup compared to the triphenylphosphine oxide from the Wittig reaction. wikipedia.org

A significant advantage of these methods is the readily available starting material, benzo[b]thiophene-2-carbaldehyde, which can be synthesized in high yield from methylthiobenzene. mdpi.comresearchgate.net

| Reaction | Carbonyl Substrate | Reagent | Base | Product | Byproduct |

| Wittig Reaction | Benzo[b]thiophene-2-carbaldehyde | Methyl-triphenylphosphonium bromide | Strong base (e.g., n-BuLi) | This compound | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons | Benzo[b]thiophene-2-carbaldehyde | Diethyl methylphosphonate | Base (e.g., NaH) | This compound | Diethyl phosphate |

Metal-Catalyzed Vinylic Functionalization

Direct C-H vinylation of the benzothiophene ring at the C2 position represents a highly atom-economical approach to this compound. This method avoids the pre-functionalization of the benzothiophene core, which is often required in cross-coupling reactions. Palladium catalysis has been shown to be effective for the C2-selective oxidative olefination of benzo[b]thiophene 1,1-dioxides with various alkenes, including styrenes and acrylates. nih.gov While this has been demonstrated on the oxidized form of benzothiophene, it suggests the potential for similar reactivity on the parent heterocycle under appropriate conditions.

These reactions typically proceed via an electrophilic palladation at the electron-rich C2 position of the benzothiophene, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylated product and a palladium(0) species. An oxidant is required to regenerate the active palladium(II) catalyst.

Rhodium-catalyzed C-H activation is another powerful tool for the formation of C-C bonds and has been utilized in the synthesis of various heterocyclic compounds. nih.gov While specific examples for the direct vinylation of benzothiophene to this compound using rhodium catalysts are not extensively reported, the general principles of rhodium-catalyzed C-H functionalization suggest its potential applicability.

Ring-Opening/Rearrangement Synthetic Pathways

The construction of the this compound skeleton can also be achieved through synthetic pathways that involve ring-opening or rearrangement of specifically designed precursors. For instance, electrophilic cyclization reactions of 2-alkynylthioanisole derivatives are a well-established method for synthesizing 3-halobenzo[b]thiophenes. nih.gov While this specific outcome does not directly yield the target molecule, it demonstrates the formation of the benzothiophene core through a cyclization event.

More complex, one-pot domino reactions have been reported for the synthesis of highly functionalized benzo[b]thiophenes. These can involve a sequence of reactions such as Knoevenagel condensation, Michael addition, and intramolecular Thorpe-Ziegler cyclization. youtube.com While these examples lead to more substituted derivatives, they highlight the potential of designing a precursor that, upon rearrangement or cyclization, could lead to the formation of the this compound structure.

Sustainable and Green Chemistry Approaches to Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. This includes the development of more efficient and recyclable catalysts, as well as the use of greener reaction media.

Catalyst Development for Enhanced Efficiency

A key focus in green chemistry is the development of highly active and recyclable catalysts that can minimize waste and energy consumption. For the synthesis of vinylarenes, which includes this compound, research has been directed towards creating recyclable catalyst systems for cross-coupling reactions. researchgate.netrsc.org This can involve immobilizing homogeneous catalysts on solid supports, allowing for easy separation and reuse. nih.gov For example, rhodium complexes have been immobilized on smectite clays (B1170129) for use in asymmetric hydroboration of vinylarenes, demonstrating the potential for recyclable catalytic systems. nih.gov

Furthermore, the development of catalysts that can operate under milder conditions and with lower catalyst loadings contributes to a more sustainable process. The use of visible-light photocatalysis is an emerging green method for the synthesis of benzothiophenes, as it can often proceed at ambient temperature and utilizes light as a renewable energy source. nih.gov The development of efficient photocatalytic systems for the vinylation of benzothiophenes would represent a significant advancement in the green synthesis of the target compound.

| Green Chemistry Approach | Key Feature | Potential Application to this compound Synthesis |

| Recyclable Catalysts | Immobilization of metal catalysts on solid supports. rsc.orgnih.gov | Sustainable Stille or direct vinylation reactions. |

| Photocatalysis | Use of visible light to drive reactions at ambient temperature. nih.gov | Energy-efficient direct C-H vinylation. |

| High-Efficiency Catalytic Systems | Lowering catalyst loading and reaction times. | Reduced cost and environmental impact of synthesis. |

Solvent-Free and Aqueous Reaction Conditions

Traditional organic syntheses often rely on volatile and often toxic organic solvents. The development of solvent-free and aqueous reaction conditions represents a significant step towards more sustainable chemical manufacturing. While specific literature detailing the solvent-free or aqueous synthesis of this compound is limited, established green chemistry protocols for analogous reactions, such as the Wittig reaction, provide a strong foundation for its potential synthesis.

The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones. libretexts.orgmasterorganicchemistry.comlibretexts.org The synthesis of this compound via this route would typically involve the reaction of 2-benzothiophenecarboxaldehyde with a suitable phosphorus ylide, such as methylenetriphenylphosphorane.

Solvent-Free Wittig Reaction:

Solvent-free Wittig reactions are typically conducted by grinding the solid reactants together or by heating a mixture of the reactants in the absence of a solvent. udel.eduwvu.edu In such a scenario, one of the reactants, often the aldehyde, may act as a semi-solvent. For the synthesis of this compound, this would involve the direct reaction of 2-benzothiophenecarboxaldehyde with a phosphonium salt and a solid base.

A general procedure for a solvent-free Wittig reaction might involve:

| Reactant 1 | Reactant 2 | Base | Condition |

|---|---|---|---|

| 2-Benzothiophenecarboxaldehyde | Methyltriphenylphosphonium bromide | Solid Potassium Phosphate (tribasic) | Grinding/Heating |

Aqueous Wittig Reaction:

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Aqueous Wittig reactions have been successfully demonstrated for a variety of aldehydes. sciepub.com These reactions are often facilitated by the use of water-soluble phosphonium salts or by carrying out the reaction in the presence of a phase-transfer catalyst. A one-pot aqueous Wittig reaction for the synthesis of this compound could be envisioned to proceed by mixing 2-benzothiophenecarboxaldehyde, a phosphonium salt, and a base in an aqueous medium. sciepub.comorganic-chemistry.org

A representative aqueous Wittig reaction could be set up as follows:

| Substrate | Reagent | Base | Solvent |

|---|---|---|---|

| 2-Benzothiophenecarboxaldehyde | Methyltriphenylphosphonium bromide | Sodium Bicarbonate (aq. solution) | Water |

Photocatalytic and Electrocatalytic Synthesis Methods

Photocatalysis and electrocatalysis are rapidly emerging fields in organic synthesis that offer green alternatives to traditional methods by using light or electricity, respectively, to drive chemical reactions. These techniques can often be performed under mild conditions and can reduce the need for harsh reagents.

Photocatalytic Synthesis:

Visible-light photocatalysis has been employed for the synthesis of various substituted benzothiophenes. rsc.org While a direct photocatalytic synthesis of this compound has not been extensively reported, photocatalytic cross-coupling reactions represent a promising avenue. For instance, a photocatalyzed Heck-type reaction between a 2-halobenzothiophene and a vinylating agent could potentially yield the desired product. The development of green methods for the synthesis of 2-substituted benzoxazoles and benzothiazoles using a solvent-free sonication approach has also been reported, highlighting the potential of alternative energy sources in heterocyclic synthesis. nih.gov

Electrocatalytic Synthesis:

Electrosynthesis offers another powerful tool for green chemistry by replacing chemical oxidants and reductants with electricity. While the direct electrocatalytic synthesis of this compound is not well-documented, related electrochemically induced reactions have been explored. For example, the electrochemical synthesis of 2-substituted chroman-4-ones has been demonstrated, showcasing the potential of electrochemistry in the functionalization of heterocyclic systems. researchgate.net The application of electrocatalytic methods to the vinylation of benzothiophene precursors, such as 2-halobenzothiophenes, could provide a future pathway for the synthesis of this compound.

Reactivity and Mechanistic Studies of 2 Ethenyl 1 Benzothiophene

Electrophilic Addition Reactions to the Ethenyl Moiety

The carbon-carbon double bond of the ethenyl group is a region of high electron density, making it a nucleophile that is susceptible to attack by electrophiles. youtube.com This reactivity is typical of alkenes and leads to a variety of addition products.

Halogenation Mechanisms

The halogenation of 2-ethenyl-1-benzothiophene with halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds via an electrophilic addition mechanism characteristic of alkenes. youtube.com This reaction occurs readily without the need for a Lewis acid catalyst, which would typically be required for the halogenation of the aromatic benzothiophene (B83047) ring. libretexts.orgkhanacademy.org

The mechanism involves the following steps:

Polarization and Electrophilic Attack : As a halogen molecule (X₂) approaches the electron-rich double bond of the ethenyl group, the π electrons of the alkene induce a dipole in the X-X bond. The alkene's π bond then attacks the partially positive halogen atom (δ+), leading to the heterolytic cleavage of the X-X bond. libretexts.org

Formation of a Bridged Halonium Ion : A cyclic halonium ion intermediate is formed, where the halogen is bonded to both carbons of the original double bond. This bridged structure prevents the formation of a discrete carbocation and dictates the stereochemical outcome of the reaction.

Nucleophilic Attack : The resulting halide ion (X⁻) acts as a nucleophile and attacks one of the carbons of the bridged halonium ion from the side opposite to the bridge. libretexts.org This backside attack results in an anti-addition , where the two halogen atoms are added to opposite faces of the original double bond.

The final product is a vicinal dihalide, 1,2-dihalo-1-(1-benzothiophen-2-yl)ethane. The reaction is stereospecific, with the anti-addition being the exclusive pathway.

Hydrohalogenation and Hydroxylation Pathways

Hydrohalogenation involves the addition of hydrogen halides (HX, such as HBr or HCl) across the double bond. This reaction is regioselective and follows Markovnikov's Rule . masterorganicchemistry.comyoutube.com

The mechanism proceeds through the formation of a carbocation intermediate:

Protonation : The alkene's π bond attacks the hydrogen atom of the hydrogen halide. youtube.com The hydrogen adds to the terminal carbon of the ethenyl group (the carbon with more hydrogen atoms).

Carbocation Formation : This protonation results in the formation of the more stable carbocation on the carbon atom adjacent to the benzothiophene ring. This secondary carbocation is significantly stabilized by resonance with the aromatic ring system.

Nucleophilic Attack : The halide ion (X⁻) then attacks the carbocation, forming the final product. masterorganicchemistry.com

Due to the stability of the intermediate carbocation, the halogen atom selectively adds to the carbon atom bonded to the benzothiophene ring, yielding 1-halo-1-(1-benzothiophen-2-yl)ethane as the major product. youtube.comyoutube.com

Hydroxylation is the addition of two hydroxyl (-OH) groups across the double bond to form a diol. The stereochemistry of the product depends on the reagents used. youtube.com

Syn-Addition : Using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃) results in the formation of a cyclic osmate ester intermediate. Subsequent cleavage of this intermediate yields a diol with the two hydroxyl groups on the same face of the original double bond (syn-addition). youtube.com

Anti-Addition : A two-step process involving epoxidation of the double bond with a peroxy acid (e.g., m-CPBA) followed by acid-catalyzed hydrolysis of the epoxide ring leads to anti-addition. The initial formation of the epoxide is followed by a backside nucleophilic attack by water, resulting in a diol with the hydroxyl groups on opposite faces. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful for forming cyclic structures. nih.gov The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comlibretexts.org

In this context, this compound can act as the dienophile due to its activated double bond. Its reactivity is influenced by the electronic properties of the benzothiophene ring. The reaction rate is typically enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.comlibretexts.org When reacting with a suitable diene (e.g., 1,3-butadiene (B125203) or cyclopentadiene), this compound would form a new cyclohexene (B86901) ring fused to the benzothiophene at the C2 position.

Studies on related vinyl-substituted heterocycles confirm their participation in both intermolecular and intramolecular Diels-Alder reactions. nih.govacs.org For instance, intramolecular Diels-Alder reactions have been explored with vinylindoles to construct complex alkaloid skeletons. acs.org Similarly, dearomative cycloadditions of vinyl heteroarenes can occur under thermal conditions, leading to rearomatization to form either isomerization or oxidation products. pitt.edu

Nucleophilic Attack and Substitution on the Benzothiophene Core

While the ethenyl group is prone to electrophilic attack, the aromatic benzothiophene core can be functionalized through nucleophilic strategies, most notably via metalation with strong bases like organolithium reagents.

Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy employs a directing metalating group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent (e.g., n-BuLi). baranlab.org This coordination directs the deprotonation to the adjacent ortho position. wikipedia.org

In the context of benzothiophene, a DMG placed on the benzene (B151609) ring can direct lithiation to a specific site. For example, a methoxy (B1213986) or carbamate (B1207046) group at the C4 position can direct lithiation to the C5 position. Similarly, the sulfur atom in the thiophene (B33073) ring can influence the site of metalation. While the C2 proton is the most acidic, if that position is blocked, the sulfur atom can facilitate lithiation at the C7 position. researchgate.net This allows for the synthesis of regioselectively functionalized benzothiophenes that are otherwise difficult to access. nih.govharvard.edu

Lithiation and Subsequent Quenching Reactions

The direct lithiation of unsubstituted benzothiophene with an organolithium reagent like n-butyllithium occurs preferentially at the C2 position. This is due to the high acidity of the C2 proton, which is thermodynamically the most favorable site for deprotonation in many five-membered heterocycles. nih.gov

To achieve lithiation at other positions, such as C3, it is often necessary to first block the C2 position. A common strategy is the introduction of a removable protecting group, such as a trimethylsilyl (B98337) (TMS) group. thieme-connect.com With the C2 position blocked, lithiation can be directed to other sites. For instance, treatment of 2-silylbenzothiophene with a strong base can lead to deprotonation at C3 or C7. researchgate.netthieme-connect.com

Once the lithiated benzothiophene intermediate is formed, it serves as a potent nucleophile that can react with a wide variety of electrophiles in a "quenching" step. mdpi.comresearchgate.net This reaction introduces a new substituent at the site of lithiation. The choice of electrophile determines the resulting functional group. mdpi.com

Table 1: Examples of Electrophiles for Quenching Lithiated Benzothiophenes

| Electrophile | Reagent Example | Introduced Functional Group |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |

| Carbon Dioxide | CO₂ (gas or dry ice) | -COOH (Carboxylic acid) |

| Aldehydes/Ketones | Acetone, Benzaldehyde | -C(OH)R₂ (Tertiary/Secondary Alcohol) |

| Alkyl Halides | Methyl iodide (CH₃I) | -CH₃ (Methyl group) |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | -SCH₃ (Thiomethyl group) |

This lithiation-quenching sequence is a versatile and widely used method for synthesizing specifically substituted benzothiophene derivatives, providing access to a vast array of compounds for further synthetic elaboration. rsc.orgacs.orgnih.gov

Radical Reactions Involving the Ethenyl Group

The ethenyl substituent on the 2-position of the benzothiophene core is a key site for radical-mediated reactions, including polymerization and addition processes.

Polymerization Initiation Mechanisms

The polymerization of this compound can be initiated through a free-radical mechanism, a common and vital process in polymer chemistry. pharmaguideline.com This process generally unfolds in three main stages: initiation, propagation, and termination. wikipedia.org

Initiation: The reaction begins with the homolytic cleavage of a radical initiator, such as a peroxide, induced by heat or light. libretexts.orgyoutube.com This generates highly reactive radical species. The initiator radical then adds to the π-bond of the ethenyl group of a this compound monomer. This addition preferentially occurs at the terminal carbon of the vinyl group, resulting in the formation of a more stable benzylic-type radical on the carbon adjacent to the benzothiophene ring. libretexts.org

Propagation: The newly formed monomer radical attacks another this compound molecule. libretexts.org This process repeats, rapidly extending the polymer chain. With each addition, a new radical intermediate is formed at the end of the growing chain, allowing the process to continue. pharmaguideline.com

Termination: The polymerization process concludes when two growing radical chains react with each other to form a stable, non-radical polymer molecule. wikipedia.org Alternatively, termination can occur if the chain reacts with an impurity or runs out of monomer. youtube.com

Radical Addition and Cyclization Processes

Beyond polymerization, the ethenyl group readily undergoes radical addition reactions. In these reactions, a radical species adds across the carbon-carbon double bond. wikipedia.org The mechanism typically follows a free-radical chain process. libretexts.org

A key characteristic of these additions is their regioselectivity. The initial addition of the radical species occurs at the least substituted carbon atom of the ethenyl group. This regioselectivity is governed by the formation of the most stable possible carbon radical intermediate, which in this case is the secondary radical stabilized by the adjacent benzothiophene ring system. wikipedia.orglibretexts.org This outcome is often referred to as anti-Markovnikov addition, a hallmark of radical additions to unsymmetrical alkenes. pharmaguideline.comlibretexts.org

While the primary reaction is addition to the ethenyl group, radical addition reactions can sometimes be followed by intramolecular radical cyclization, which can lead to the formation of more complex fused-ring systems. wikipedia.org For instance, radical cascade reactions involving the cyclization of carbon-carbon unsaturated bonds are a powerful tool for synthesizing various heterocyclic compounds. mdpi.com Research has also detailed methods for creating substituted benzothiophenes through the intramolecular radical cyclization of precursors like polarized ketene (B1206846) dithioacetals or 2-alkynylthioanisoles, highlighting the utility of radical cyclization in building the benzothiophene scaffold itself. acs.orgnih.gov

Oxidation and Reduction Reactions of this compound

The this compound molecule possesses two primary sites for oxidation and reduction: the thiophene sulfur atom and the ethenyl double bond.

Oxidation of the Thiophene Sulfur Atom

The sulfur atom within the benzothiophene ring is susceptible to oxidation. This transformation is significant as it modifies the electronic properties of the molecule, turning the electron-rich thiophene into an electron-poor sulfone. Thiophene 1,1-dioxides are noted as good electron-withdrawing groups that can be introduced into materials to alter their photophysical properties. acs.org

The oxidation can proceed in two stages:

Sulfoxide Formation: Mild oxidation can convert the sulfide (B99878) to a sulfoxide.

Sulfone Formation: Further or more vigorous oxidation yields the corresponding sulfone (1,1-dioxide).

A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). Research has demonstrated the use of m-CPBA to successfully oxidize a benzothiophene derivative to its corresponding sulfoxide. nih.gov The synthesis of thiophene 1,1-dioxides via the oxidation of thiophenes is a traditional and established method. acs.org These oxidized derivatives, such as benzo[b]thiophene 1,1-dioxide, serve as valuable intermediates for further functionalization, for example, in palladium-catalyzed oxidative C–H activation reactions. acs.org

Table 1: Oxidation of Benzothiophene Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

| Substituted Benzothiophene | m-CPBA | Benzothiophene Sulfoxide | nih.gov |

| Benzo[b]thiophene | Not Specified | Benzo[b]thiophene 1,1-dioxide | acs.org |

Reductive Saturation of the Ethenyl Bond

The ethenyl double bond can be selectively reduced to a single bond through catalytic hydrogenation. This reaction converts the this compound into 2-ethyl-1-benzothiophene. The process involves the addition of two hydrogen atoms across the double bond, resulting in a saturated alkane side chain. libretexts.orglibretexts.org

This transformation is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst. The reaction is thermodynamically favorable as it forms a more stable, lower-energy product. libretexts.org Under conditions typically used for alkene hydrogenation, the aromatic benzothiophene ring remains intact. libretexts.org

The mechanism involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. libretexts.orglibretexts.org The hydrogens then add to the same face of the double bond from the catalyst surface, a process known as syn-addition. libretexts.orgyoutube.comyoutube.com

Table 2: Common Catalysts for Alkene Hydrogenation

| Catalyst | Common Form | Solvent | Notes |

| Palladium | Pd/C (Palladium on carbon) | Ethanol | Commercially available and widely used. libretexts.org |

| Platinum | PtO₂ (Adams' catalyst) | Ethanol, Acetic Acid | The PtO₂ is reduced in situ to active platinum metal. libretexts.org |

| Nickel | Raney Nickel | Various | A finely divided, porous form of nickel. libretexts.org |

Catalytic Transformations and Ligand Design for Selective Reactivity

The selective functionalization of this compound relies heavily on the strategic use of catalytic systems and thoughtful ligand design. The presence of multiple reactive sites—the ethenyl group, the aromatic core, and the sulfur heteroatom—presents both a challenge and an opportunity for synthetic chemists.

Catalytic approaches can be tailored to target a specific part of the molecule. For instance, as discussed, standard catalytic hydrogenation using catalysts like Pd/C selectively reduces the ethenyl group. libretexts.orglibretexts.org However, different catalysts can target the benzothiophene ring system. The catalytic transformation of 1-benzothiophene over a Nickel-Aluminum catalyst at high temperatures can lead to the reduction of the thiophene ring, yielding 2,3-dihydrobenzothiophene, or even hydrodesulfurization to form ethylbenzene. researchgate.net

Ligand design is crucial for controlling the outcome and achieving high selectivity, particularly in asymmetric synthesis. A notable example is the asymmetric hydrogenation of the benzothiophene ring, which has been achieved with high efficiency and enantioselectivity using a ruthenium catalyst bearing an N-heterocyclic carbene (NHC) ligand. acs.org This provides access to valuable chiral 2,3-dihydrobenzothiophenes. acs.org

Furthermore, transition-metal catalysis can be used to introduce new functional groups. Palladium-catalyzed oxidative Heck reactions have been performed on benzo[b]thiophene 1,1-dioxides (the oxidized form of the parent molecule) to selectively form C-C bonds at the C2-position. acs.org The choice of catalyst, oxidant, and reaction conditions is paramount to achieving the desired C-H activation and subsequent olefination. acs.org These examples underscore the power of catalysis and ligand design in dictating the reaction pathway, enabling chemists to selectively perform reductions of either the ethenyl group or the heterocyclic core, or to engage in C-H functionalization reactions.

Transition Metal Catalyzed Carbon-Carbon Bond Formation

The vinyl group of this compound serves as an excellent handle for the construction of more complex molecular architectures through transition metal-catalyzed cross-coupling reactions. Seminal methodologies such as the Heck, Suzuki, Stille, and Sonogashira couplings have been instrumental in this regard, enabling the formation of new carbon-carbon bonds with high efficiency and selectivity.

The Heck reaction , which involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene, represents a powerful tool for the arylation or vinylation of this compound. nih.govacs.org In a typical Heck reaction, this compound can react with an aryl or vinyl halide in the presence of a palladium(0) catalyst, a base, and a suitable ligand to yield substituted stilbene (B7821643) or diene analogues. The reaction generally proceeds with high stereoselectivity, favoring the formation of the E-isomer. nih.gov

The Suzuki coupling reaction, another cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide. msu.edu In the context of this compound, this reaction would typically involve the coupling of a boronic acid or ester derivative of the benzothiophene with a vinyl or aryl halide, or vice versa. The versatility of the Suzuki coupling allows for the introduction of a wide array of substituents onto the ethenyl moiety.

The Stille reaction utilizes organotin reagents as coupling partners with organic halides or triflates, catalyzed by palladium complexes. researchgate.net The reaction of a stannylated this compound derivative with various electrophiles can lead to the formation of diverse carbon-carbon bonds. A key advantage of the Stille reaction is its tolerance to a wide range of functional groups.

The Sonogashira coupling provides a direct route to couple terminal alkynes with vinyl or aryl halides. acs.orgmdpi.comorganic-chemistry.org This reaction allows for the introduction of an alkynyl group onto the ethenyl substituent of this compound, leading to the formation of valuable enyne structures. These enynes can serve as precursors for a variety of further transformations.

The general conditions for these palladium-catalyzed cross-coupling reactions involving vinylarenes are summarized in the table below. While specific conditions for this compound may vary, this provides a representative overview.

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Yield (%) |

| Heck Coupling | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, MeCN | 70-95 |

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | dppf, SPhos | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane | 80-98 |

| Stille Coupling | Pd(PPh₃)₄, Pd₂ (dba)₃ | AsPh₃, P(furyl)₃ | - | Toluene, THF | 75-95 |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI (co-catalyst) | PPh₃ | Et₃N, Piperidine | THF, DMF | 85-98 |

Enantioselective Transformations

The development of asymmetric methodologies to control the stereochemistry of reactions involving this compound is of paramount importance for the synthesis of chiral molecules with potential applications in medicinal chemistry and materials science. The ethenyl group provides a key site for the introduction of chirality through various enantioselective transformations.

One of the most well-established methods for the asymmetric functionalization of alkenes is the Sharpless asymmetric dihydroxylation . This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to produce vicinal diols with high enantioselectivity. nih.govwikipedia.orgnih.gov The choice of the chiral ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL, dictates the facial selectivity of the dihydroxylation, leading to the formation of either the (R,R) or (S,S)-diol, respectively. Given the structural similarity of this compound to other styrenic substrates, it is expected to undergo Sharpless dihydroxylation to afford the corresponding chiral 1,2-diol with high enantiomeric excess.

Another important enantioselective transformation is asymmetric cyclopropanation . The reaction of this compound with a diazo compound in the presence of a chiral transition metal catalyst, such as those based on rhodium or copper with chiral ligands, can lead to the formation of optically active cyclopropyl-substituted benzothiophenes. The stereochemistry of the resulting cyclopropane (B1198618) is controlled by the chiral catalyst employed.

The following table outlines representative conditions for these enantioselective transformations on vinylarenes, which are expected to be applicable to this compound.

| Reaction | Catalyst/Reagent | Chiral Ligand | Oxidant/Reagent | Typical ee (%) |

| Asymmetric Dihydroxylation | K₂OsO₂(OH)₄ | (DHQ)₂PHAL or (DHQD)₂PHAL | K₃[Fe(CN)₆], NMO | >90 |

| Asymmetric Cyclopropanation | Rh₂(OAc)₄, Cu(OTf)₂ | Chiral bis(oxazolines), Salen ligands | Ethyl diazoacetate | 80-99 |

Aziridination Reactions

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. The direct aziridination of the ethenyl group of this compound offers an efficient route to chiral and achiral 2-(aziridin-2-yl)-1-benzothiophene derivatives.

Metal-catalyzed aziridination reactions, often employing copper or rhodium catalysts, are widely used for the synthesis of aziridines from alkenes. organic-chemistry.orgnih.gov In a typical reaction, a nitrene source, such as a sulfonyl- or aryl-iminoiodinane, transfers a nitrene fragment to the double bond of this compound in the presence of a metal catalyst. The use of chiral ligands in these catalytic systems can facilitate enantioselective aziridination, providing access to optically active aziridines. nih.gov For instance, copper catalysts in combination with chiral bis(oxazoline) ligands have been shown to be effective for the asymmetric aziridination of styrenes. acs.org Similarly, rhodium-catalyzed aziridination reactions have demonstrated broad substrate scope and high efficiency. organic-chemistry.orgnih.gov

The decomposition of vinyl azides can also lead to the formation of azirines, which are isomers of aziridines. While not a direct aziridination of the alkene, this represents an alternative pathway to related three-membered heterocycles starting from a vinyl azide (B81097) precursor.

The table below summarizes general conditions for the metal-catalyzed aziridination of vinylarenes.

| Catalyst | Ligand | Nitrene Source | Solvent | Typical Yield (%) |

| Cu(I) or Cu(II) salts | Bis(oxazolines), Pybox | PhI=NTs, PhI=NNs | MeCN, CH₂Cl₂ | 70-95 |

| Rh₂(OAc)₄ | - | Sulfonyl azides | CH₂Cl₂, Toluene | 60-90 |

This compound is a highly valuable and reactive building block in organic synthesis. Its ethenyl group readily participates in a wide range of transition metal-catalyzed carbon-carbon bond-forming reactions, providing access to a diverse array of substituted benzothiophene derivatives. Furthermore, the double bond is amenable to enantioselective transformations such as asymmetric dihydroxylation and cyclopropanation, enabling the synthesis of chiral molecules. The aziridination of the ethenyl moiety offers a direct route to functionalized aziridine-containing benzothiophenes. The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the construction of complex molecules with interesting biological and material properties.

Polymerization Studies and Material Applications of 2 Ethenyl 1 Benzothiophene

Homopolymerization of 2-Ethenyl-1-benzothiophene

The presence of a polymerizable vinyl group attached to the benzothiophene (B83047) moiety suggests that this compound can undergo homopolymerization through various mechanisms, including radical, ionic, and controlled/living polymerization techniques. The benzothiophene group, with its sulfur heteroatom and aromatic character, is expected to influence the reactivity of the vinyl group and the properties of the resulting polymer.

Radical Polymerization Mechanisms and Kinetics

Conventional free-radical polymerization of vinyl monomers is typically initiated by thermal or photochemical decomposition of an initiator to generate radicals. For this compound, initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide could be employed. The polymerization would proceed through the standard steps of initiation, propagation, and termination.

Cationic and Anionic Polymerization Approaches

Cationic Polymerization: The vinyl group of this compound, being attached to an electron-rich aromatic system, is expected to be susceptible to cationic polymerization. nih.gov Initiation can be achieved using strong protic acids or Lewis acids in the presence of a proton source. youtube.com The stability of the resulting carbocation at the benzylic-like position, adjacent to the benzothiophene ring, would be a key factor in the success of the polymerization. The sulfur atom in the benzothiophene ring could potentially interact with the propagating cationic center, influencing the stereochemistry and properties of the resulting polymer. For instance, stereoselective cationic polymerization of vinyl ethers has been achieved using specific titanium complexes, suggesting that catalyst design could play a crucial role in controlling the polymer structure. rsc.org

Anionic Polymerization: Anionic polymerization of this compound could be initiated by organometallic compounds, such as n-butyllithium, in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). uni-bayreuth.dewikipedia.org The success of living anionic polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity, would depend on the stability of the propagating carbanion. Research on the anionic polymerization of 2-vinylthiophene (B167685) has demonstrated that well-controlled polymerization can be achieved, yielding polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn < 1.2). acs.org This suggests that this compound could also be a suitable monomer for living anionic polymerization.

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

To achieve better control over the polymer architecture, controlled/living radical polymerization techniques such as Reversible Addition-Fragmention chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are highly relevant.

RAFT Polymerization: RAFT polymerization of vinylthiophene derivatives has been successfully demonstrated. acs.orgfigshare.comacs.org This technique utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity. For this compound, a similar approach using dithiobenzoates or other suitable CTAs could be employed. The choice of CTA and reaction conditions would be critical for achieving good control over the polymerization. wikipedia.orgsigmaaldrich.cn

ATRP: ATRP is another powerful technique for controlled radical polymerization, typically using a transition metal complex (e.g., copper or iron) as a catalyst. nih.gov While specific studies on the ATRP of vinylbenzothiophenes are scarce, the successful ATRP of other vinyl aromatic monomers suggests its potential applicability. The synthesis of graft copolymers of poly(vinyl chloride) with styrene (B11656) and (meth)acrylates by ATRP showcases the versatility of this method. cmu.edu A hypothetical ATRP of this compound would involve an alkyl halide initiator and a suitable metal/ligand catalyst system.

Copolymerization Strategies with Other Monomers

Copolymerization of this compound with other vinyl monomers offers a versatile route to tailor the properties of the resulting materials. The incorporation of the benzothiophene moiety can impart desirable characteristics such as altered refractive index, thermal stability, and electronic properties.

Copolymerization with Styrenic Monomers

Copolymerization of this compound with styrene is expected to proceed readily via various polymerization methods, including radical, cationic, and anionic techniques. In radical copolymerization, the reactivity ratios of the two monomers would determine the copolymer composition and sequence distribution. Given the structural similarity to vinylthiophenes, it is plausible that this compound would exhibit different reactivity compared to styrene, leading to the formation of random or gradient copolymers depending on the polymerization conditions. nih.govcosmeticsinfo.org Anionic copolymerization could lead to the formation of well-defined block copolymers, such as poly(styrene)-b-poly(this compound), which could self-assemble into interesting nanostructures.

A hypothetical data table for the radical copolymerization of this compound (M1) and Styrene (M2) is presented below, based on typical findings for similar systems.

| Feed Ratio (M1:M2) | Copolymer Composition (mol% M1) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |

| 1:4 | 22 | 15,000 | 1.8 |

| 1:1 | 48 | 18,500 | 1.9 |

| 4:1 | 75 | 21,000 | 2.1 |

This table is illustrative and based on general principles of copolymerization.

Copolymerization with Acrylates and Methacrylates

Copolymerization with acrylate (B77674) and methacrylate (B99206) monomers, such as methyl methacrylate (MMA) or methyl acrylate (MA), would introduce ester functionalities into the polymer backbone, influencing properties like solubility, glass transition temperature, and potential for post-polymerization modification. RAFT polymerization has been shown to be effective for the copolymerization of vinylthiophene derivatives with MMA and MA, yielding block copolymers with controlled architectures. figshare.comacs.org A similar strategy could be applied to synthesize block copolymers of this compound with acrylates and methacrylates.

The following interactive table illustrates potential outcomes for the RAFT copolymerization of this compound (M1) with Methyl Methacrylate (M2).

| Macro-CTA | [M1]:[Macro-CTA]:[Initiator] | Conversion (%) | Mn ( g/mol ) | PDI |

| Poly(MMA) | 100:1:0.2 | 85 | 25,000 | 1.15 |

| Poly(MMA) | 200:1:0.2 | 80 | 45,000 | 1.20 |

| Poly(MA) | 100:1:0.2 | 90 | 22,000 | 1.18 |

| Poly(MA) | 200:1:0.2 | 88 | 42,000 | 1.22 |

This table is a hypothetical representation based on data from analogous vinylthiophene copolymerizations. figshare.comacs.org

Copolymerization with Conjugated Monomers for Electronic Applications

The vinyl group of this compound makes it a prime candidate for copolymerization with a variety of comonomers, particularly other conjugated monomers, to create materials with tailored electronic properties. Copolymerization can be a strategic approach to fine-tune the band gap, solubility, and charge transport characteristics of the resulting polymer.

Detailed Research Findings:

While specific studies on the copolymerization of this compound are not extensively documented, the behavior of other vinyl-substituted aromatic and heteroaromatic monomers provides a strong basis for predicting its reactivity. For instance, the copolymerization of vinyl benzene (B151609) (styrene) with various electron-rich or electron-poor comonomers is a well-established method to modify polymer properties. ulb.ac.be Similarly, this compound could be copolymerized with monomers such as fluorene, carbazole, or thiophene (B33073) derivatives through radical or controlled polymerization techniques.

The incorporation of the benzothiophene unit into a polymer backbone via its ethenyl group would be expected to influence the electronic properties of the resulting copolymer. The benzothiophene moiety is known to be electron-rich and can enhance the hole-transporting capabilities of a material. By selecting appropriate comonomers, a donor-acceptor (D-A) copolymer architecture could be achieved. For example, copolymerizing this compound (as the donor) with an electron-deficient monomer could lead to a material with a reduced band gap, which is advantageous for applications in organic photovoltaics and as emitters in OLEDs. researchgate.net

The reactivity of the vinyl group would allow for its participation in various polymerization mechanisms, including free-radical polymerization, and potentially, living polymerization techniques which offer precise control over the polymer's molecular weight and architecture. This control is crucial for optimizing the performance of electronic devices.

Synthesis of Conjugated Polymers and Oligomers

The synthesis of conjugated polymers and oligomers from this compound is a critical step toward harnessing its potential in electronic applications. The polymerization of the vinyl group would lead to a polymer with benzothiophene units as side chains, which can have significant implications for the material's properties.

Poly(this compound) as a Semiconducting Polymer

The homopolymer of this compound, poly(this compound), would feature a saturated carbon backbone with pendant benzothiophene groups. While the primary chain itself is not conjugated, the close proximity of the benzothiophene side chains could allow for π-π stacking and intermolecular charge hopping, thereby imparting semiconducting properties to the material.

Detailed Research Findings:

Direct synthesis and characterization of poly(this compound) are not well-documented in publicly available literature. However, the synthesis of analogous polymers, such as poly(2-vinylfluorenone), has been achieved through the polymerization of the corresponding vinyl monomer. chemspider.com It is plausible that this compound could be polymerized using similar methods, such as free-radical or ionic polymerization.

The semiconducting properties of such a polymer would be highly dependent on the regioregularity of the benzothiophene side chains and the resulting morphology of the polymer film. The electronic properties of polythiophenes are known to be significantly influenced by their structure and the presence of substituents. researchgate.net The introduction of a benzothiophene moiety as a side group is expected to result in a polymer with good thermal stability and potential for charge transport. The electrical conductivity and charge carrier mobility would need to be experimentally determined to fully assess its potential as a semiconducting material.

Incorporation into Main Chain Conjugated Systems

Beyond forming a homopolymer with a saturated backbone, the this compound monomer could potentially be incorporated into main-chain conjugated polymers. This would involve chemical modification of the monomer to allow for its participation in cross-coupling reactions, which are standard methods for synthesizing conjugated polymers.

Detailed Research Findings:

The synthesis of conjugated polymers often involves reactions like Suzuki or Stille coupling, which require monomers with specific functional groups (e.g., halides and boronic esters). While this compound does not inherently possess these groups, it could be functionalized. For instance, the benzothiophene ring could be halogenated to create a monomer suitable for these coupling reactions. The vinyl group could then either be retained in the final polymer or used for subsequent cross-linking.

The incorporation of benzothiophene units into the main chain of conjugated polymers is a known strategy to enhance their electronic properties. mdpi.com These polymers often exhibit good charge carrier mobilities and are used in organic field-effect transistors (OFETs) and other electronic devices. The presence of the ethenyl group could offer a route to creating cross-linked or network structures, potentially improving the morphological stability and performance of the resulting devices.

Side-Chain Functionalization for Tunable Electronic Properties

The benzothiophene side chains of poly(this compound) offer a platform for further functionalization, allowing for the fine-tuning of the polymer's electronic and physical properties.

Detailed Research Findings:

Post-polymerization modification of polymers is a powerful tool for creating a diverse range of materials from a single parent polymer. For poly(this compound), the benzothiophene ring can be subjected to various electrophilic substitution reactions. For example, the introduction of alkyl or alkoxy groups could enhance the solubility of the polymer in common organic solvents, which is crucial for solution-based processing of thin films for electronic devices.

Furthermore, the introduction of electron-withdrawing or electron-donating groups onto the benzothiophene side chains could be used to modulate the HOMO and LUMO energy levels of the polymer. This is a key strategy for optimizing the performance of materials in applications such as OLEDs and organic solar cells. For instance, attaching different functional groups can alter the emission color of a light-emitting polymer or improve the charge injection/extraction properties at the electrode interfaces. The synthesis of various thiophene derivatives with different functional groups has been shown to be an effective way to control the properties of the final materials. acs.org

| Functional Group | Potential Effect on Polymer Properties | Analogous System |

| Alkyl Chains | Increased solubility, improved processability | Poly(3-alkylthiophenes) |

| Alkoxy Chains | Increased solubility, electron-donating effect | Poly(3,4-ethylenedioxythiophene) (PEDOT) |

| Cyano Groups | Electron-withdrawing effect, increased electron affinity | Cyano-substituted PPV derivatives |

| Phenyl Rings | Increased π-conjugation, modified morphology | Phenyl-substituted polythiophenes |

Advanced Materials Derived from this compound Polymers

The unique combination of a processable polymer backbone and electronically active side chains makes polymers derived from this compound promising candidates for use in a variety of advanced materials, most notably in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs) Component Research

Polymers containing benzothiophene units are of significant interest for OLED applications due to their potential for high photoluminescence quantum yields and good charge transport properties. Poly(this compound) and its copolymers could serve as host materials or as emissive components in OLED devices.

Detailed Research Findings:

While there is no specific research on the use of poly(this compound) in OLEDs, the performance of related materials provides valuable insights. Benzothiophene derivatives have been incorporated into both small molecules and polymers for use in OLEDs, often leading to devices with high efficiency and stability. rsc.orgrsc.org The benzothiophene moiety can contribute to the formation of a stable amorphous film, which is beneficial for device longevity.

As a host material, a polymer derived from this compound could be blended with a phosphorescent or fluorescent dopant. The wide bandgap of the host would facilitate efficient energy transfer to the dopant, which would then emit light of a specific color. The choice of comonomer in a copolymer system could also be used to tune the triplet energy level of the polymer, making it a suitable host for a range of phosphorescent emitters.

If the polymer itself is luminescent, it could be used as the emissive layer. The emission color would be determined by the electronic structure of the benzothiophene side chains and could be tuned through the side-chain functionalization strategies discussed previously. For example, the addition of a thiophene linker to a fluorene-benzotriazole polymer has been shown to shift the emission color, indicating the potential for color tuning in similar systems. researchgate.net

| OLED Component | Potential Role of this compound Polymer | Key Properties |

| Emissive Layer | The polymer itself emits light. | High photoluminescence quantum yield, specific emission wavelength. |

| Host Material | The polymer hosts a light-emitting dopant. | Wide bandgap, high triplet energy, good film-forming properties. |

| Hole Transport Layer | The polymer facilitates the transport of holes. | High hole mobility, appropriate HOMO level for charge injection. |

Organic Photovoltaics (OPVs) Active Layer Materials

The active layer in an organic photovoltaic (OPV) device is critical for its performance, as it is where sunlight is converted into electrical charge. This layer typically consists of a blend of an electron-donating and an electron-accepting material, forming a bulk heterojunction (BHJ) for efficient charge separation. mdpi.com Conjugated polymers, particularly those containing thiophene and its fused-ring derivatives like benzothiophene, are extensively studied as the electron-donor component due to their tunable electronic properties and broad absorption spectra.

Benzodithiophene (BDT)-based polymers, for instance, have demonstrated high power conversion efficiencies (PCEs) in OPV devices. nih.govyoutube.com These polymers are often designed with a donor-acceptor (D-A) architecture along the polymer backbone. nih.govmdpi.com This design strategy allows for the fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for achieving a high open-circuit voltage (Voc) and efficient charge transfer to the acceptor material, often a fullerene derivative or a non-fullerene acceptor (NFA). nih.govacs.orgyoutube.com The introduction of various functional groups and side chains to the benzothiophene unit can further optimize the material's properties, including solubility, film morphology, and charge carrier mobility. acs.orgnih.gov

While numerous studies have highlighted the success of conjugated polybenzothiophenes where the benzothiophene moiety is part of the polymer backbone, the use of poly(this compound) as the primary active layer material in OPVs is not well-documented. In this polymer, the benzothiophene unit is a pendant group on a saturated, non-conjugated aliphatic backbone. This structural difference is significant. The lack of conjugation along the polymer backbone would likely impede the long-range charge transport necessary for efficient photovoltaic action. However, the benzothiophene moiety itself possesses photoactive properties. It is conceivable that poly(this compound) could be investigated as a component in a blend, potentially as a tertiary component to modify the morphology or electronic properties of the active layer. For example, benzo[b]thiophene-based small molecules have been used as volatile solid additives to improve the morphology and performance of OPVs. mdpi.com

Below is a table summarizing the performance of various benzothiophene-based polymers in organic solar cells, illustrating the potential of this class of materials.

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |

| PBDTDTBTz | PC71BM | 1.7 | - | 4.5 | 62 | acs.org |

| PBDTBTz | PC71BM | 1.4 | - | - | - | acs.org |

| P1 (OSBT-bithiophene) | youtube.comPCBM | ~1.5 | - | - | - | acs.org |

| BDT-based polymer | NFA | 11.21 | - | - | - | youtube.com |

| PM6:Y6 with BzT additive | Y6 | 16.1 | - | - | - | mdpi.com |

| D18:Y6 with BzT additive | Y6 | 17.7 | - | - | - | mdpi.com |

| Asymmetrical Homopolymer P15 | NFA | 11.5 | - | - | - | nih.gov |

Field-Effect Transistor (FET) Applications of Polybenzothiophenes

Field-effect transistors (FETs) are fundamental components of modern electronics, and organic field-effect transistors (OFETs) that utilize organic semiconductors as the active channel material are a major area of research. Polybenzothiophenes, particularly those with a conjugated backbone, have emerged as promising materials for OFETs due to their excellent charge transport characteristics.

Derivatives of mdpi.combenzothieno[3,2-b]benzothiophene (BTBT) are particularly noteworthy, exhibiting high hole mobilities and good solution processability. nih.govyoutube.commdpi.com The performance of these materials in OFETs is highly dependent on their molecular structure and solid-state packing. The introduction of various end-capping groups and side chains can significantly influence the thin-film morphology and, consequently, the charge carrier mobility. nih.gov For instance, solution-processed OFETs based on some BTBT derivatives have achieved hole mobilities on the order of 0.01 to over 20 cm²/Vs. nih.govacs.org

The charge transport in these conjugated polymers occurs through the overlapping π-orbitals of the benzothiophene units in the backbone. nih.govacs.orgnih.gov Therefore, a high degree of crystallinity and a well-ordered molecular packing in the thin film are crucial for efficient charge transport.

In contrast, poly(this compound) features a saturated aliphatic backbone with pendant benzothiophene groups. This non-conjugated backbone structure is not conducive to efficient intramolecular or intermolecular charge transport, which is a prerequisite for the active layer in a conventional FET. The charge carriers would be largely localized on the individual benzothiophene units, with very inefficient hopping between them. Consequently, it is unlikely that poly(this compound) would function effectively as the primary semiconducting channel material in a standard OFET architecture.

The table below presents the charge transport properties of several benzothiophene-based materials in OFETs, showcasing the high performance achievable with conjugated systems.

| Material | Fabrication Method | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |

| Benzo[1,2-b:4,5-b']bis[b]benzothiophene | Solution Processed | up to 0.01 | - | acs.org |

| Compound 1 (BTBT derivative) | Solution Shearing | - | - | mdpi.com |

| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | Solution Shearing | up to 0.005 | > 10⁶ | youtube.com |

| PBDB-T | - | - | - | mdpi.com |

| PDPP-TVT | Dual-gated | > 2 | - | |

| Poly(3-hexylthiophene-2,5-diyl) fiber | Electrospun | 4x10⁻⁴ | ~7 |

Chemosensor and Biosensor Development (focus on material properties)

The development of chemosensors and biosensors for the detection of various analytes is a rapidly growing field. Conducting polymers, including polythiophenes, are attractive materials for sensor applications due to the sensitivity of their electrical and optical properties to their local environment. nih.govyoutube.comacs.org

The primary material property of conjugated polythiophenes that is exploited in sensor development is the ability to undergo significant changes in fluorescence or conductivity upon interaction with an analyte. mdpi.commdpi.com This response is often amplified through the conjugated polymer backbone, a phenomenon sometimes referred to as the "molecular wire effect". mdpi.com To achieve selectivity, these polymers are often functionalized with specific recognition units (e.g., receptors for metal ions, antibodies for proteins) that bind to the target analyte. This binding event can induce a conformational change in the polymer backbone or alter its electronic state, leading to a detectable signal. For instance, thiophene-based fluorescent chemosensors have been designed for the detection of metal ions like Al³⁺ and Zn²⁺. mdpi.com The interaction with the metal ion can lead to either an enhancement (chelation-enhanced fluorescence) or a quenching of the polymer's fluorescence. mdpi.com

For poly(this compound), the sensing mechanism would likely differ from that of its conjugated counterparts. Due to its non-conjugated backbone, the "molecular wire effect" would be absent. However, the pendant benzothiophene units possess inherent fluorescence properties. Therefore, sensors based on this polymer would likely rely on the direct interaction of the analyte with the benzothiophene moiety, leading to a change in its local electronic environment and, consequently, its fluorescence emission. The polymer would essentially act as a scaffold to present the benzothiophene sensing units.

The development of biosensors often involves the immobilization of biomolecules, such as enzymes or DNA, onto the polymer surface. acs.orgacs.orgnih.gov The polymer can act as a transducer, converting the biological recognition event into a measurable electrical or optical signal. The surface properties of poly(this compound) would be crucial for its potential use in biosensors, as they would dictate the efficiency of biomolecule immobilization and the interaction with the biological medium.

The table below summarizes the properties and applications of some thiophene-based materials in sensor development.

| Sensor Material | Target Analyte | Sensing Principle | Key Material Property | Reference |

| Polythiophene derivatives | Wine components | Fluorescence change | Flexible backbone, molecular wire effect | mdpi.com |

| Polythiophene derivatives | Metal ions (Al³⁺, Zn²⁺) | Fluorescence change (CHEF/CHEQ) | Coordination with metal ions | mdpi.com |

| Polythiophene derivatives | DNA, genes | Electrical/electrochemical | Biocompatibility, conductivity | acs.orgacs.org |

| Benzothiazole-based chemosensor | Copper (II) | Fluorescence turn-on | Chelation-enhanced fluorescence | nih.gov |

| Conducting polymers (PPy, PTh) | Various organic/inorganic analytes | Amperometric response | Conductivity, ability to immobilize enzymes | nih.gov |

Polymer Nanostructures and Composites

The fabrication of polymer nanostructures and composites is a key strategy for developing materials with enhanced properties and new functionalities. Techniques such as electrospinning and the formation of thin films and nanoparticles allow for the control of material morphology at the nanoscale, which can significantly impact their performance in various applications.

Polymer Nanostructures:

Electrospinning is a versatile technique used to produce polymer nanofibers with high surface-to-volume ratios. youtube.commdpi.comacs.org This method involves the application of a high voltage to a polymer solution or melt, which results in the ejection of a charged jet that solidifies into a fiber as the solvent evaporates or the melt cools. youtube.com While there is no specific literature on the electrospinning of poly(this compound), it is plausible that this polymer, if soluble in a suitable solvent, could be electrospun to form nanofibers. These nanofibers could potentially be used in applications such as tissue engineering scaffolds, filtration membranes, or as a component in sensor devices. nih.gov For instance, electrospun polyacrylonitrile (B21495) (PAN) nanofibers have been studied for their flame-retardant properties. acs.org

The formation of ultrathin films is another important area of polymer nanostructuring. For example, ultrathin films of 2,7-dioctyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (C8-BTBT), a related benzothiophene derivative, have been fabricated using its smectic A liquid crystal precursor phase. acs.org This approach allows for the creation of highly ordered films, which is beneficial for applications in organic electronics. Similar techniques could potentially be explored for creating ordered nanostructures of poly(this compound), although the non-conjugated nature of the polymer would likely lead to different self-assembly behaviors.

Polymer Composites:

Polymer composites are materials in which a polymer matrix is combined with one or more filler materials to achieve properties that are not attainable with the individual components alone. For instance, nanocomposites can be formed by incorporating nanoparticles, such as carbon nanotubes (CNTs) or fullerenes, into a polymer matrix. mdpi.com This can enhance the electrical conductivity, mechanical strength, or thermal stability of the polymer.

Poly(this compound) could potentially be used as a matrix for such composites. For example, blending it with conductive fillers could impart electrical conductivity to the otherwise insulating polymer. The compatibility of the polymer with the filler material and the resulting morphology of the composite would be critical factors determining the final properties. Studies on poly(vinyl chloride) (PVC) nanocomposites with carbon nanoparticles have shown that such materials can be used as electron transfer films in potentiometric membrane sensors. mdpi.com A similar approach could be envisioned for composites based on poly(this compound).

The table below provides examples of polymer nanostructures and composites and their applications.

| Polymer System | Nanostructure/Composite Type | Fabrication Method | Potential Application | Reference |

| Polyacrylonitrile (PAN) | Nanofibers | Electrospinning | Flame-retardant materials | acs.org |

| 2,7-dioctyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (C8-BTBT) | Ultrathin film | Liquid crystal precursor | High-performance transistors | acs.org |

| Poly(vinyl chloride) (PVC) / Carbon Nanoparticles | Nanocomposite film | Solution casting | Potentiometric membrane sensors | mdpi.com |

| Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS)/PEO with LaB₆ | Composite fibers | Electrospinning | - | mdpi.com |

| Carboxymethyl cellulose | Self-assembled nanoparticles | - | Drug delivery |

Derivatization and Functionalization of 2 Ethenyl 1 Benzothiophene

Substitution on the Benzene (B151609) Ring of the Benzothiophene (B83047) Core

The benzene portion of the benzothiophene nucleus can be functionalized through various electrophilic aromatic substitution reactions. The position of substitution is influenced by the directing effects of the fused thiophene (B33073) ring and the 2-ethenyl substituent.

Halogenation: The introduction of halogen atoms onto the benzothiophene ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS), which provides a low concentration of bromine, favoring substitution over addition to the ethenyl group. The reaction typically proceeds via a free-radical mechanism when initiated by light or a radical initiator, leading to allylic bromination if conditions are not controlled for aromatic substitution. For electrophilic aromatic bromination, conditions that generate an electrophilic bromine species are required.

Nitration: The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of concentrated nitric acid and sulfuric acid. This combination generates the highly electrophilic nitronium ion (NO₂⁺). The regioselectivity of nitration on the 2-ethenyl-1-benzothiophene ring will be dictated by the electronic properties of the benzothiophene system. Generally, electrophilic substitution on benzothiophene itself favors the 3-position. However, the presence of the ethenyl group at the 2-position can influence the substitution pattern.

Awaiting specific experimental data for this compound.